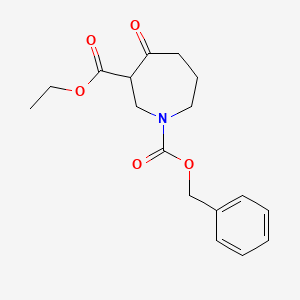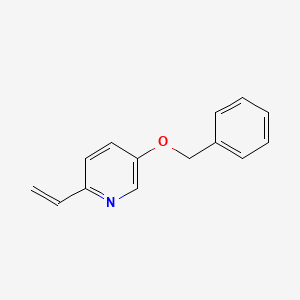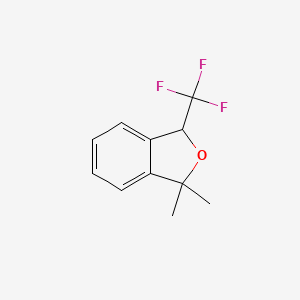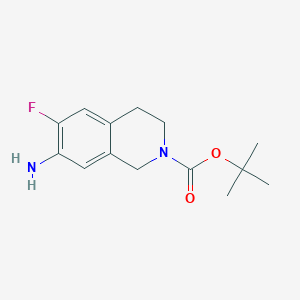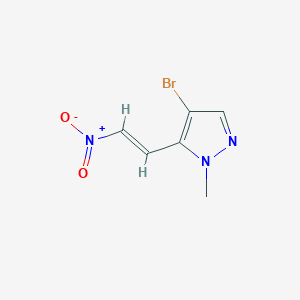
(E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: is a chemical compound belonging to the pyrazole family, characterized by its bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole typically involves the following steps:
Bromination: : The starting material, 1-methyl-1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.
Nitration: : The brominated product is then subjected to nitration to introduce the nitro group at the 5-position.
Formation of the Nitroethenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can convert the nitro group to an amine group.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction of the nitro group can yield amines.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can be compared with other similar compounds, such as:
4-chloro-1-methyl-1H-pyrazole
5-nitro-1H-pyrazole
1-methyl-5-nitro-1H-pyrazole
These compounds share structural similarities but differ in the presence and position of functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-9-6(2-3-10(11)12)5(7)4-8-9/h2-4H,1H3/b3-2+ |
InChI Key |
FSJGGFMYXBEIAH-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Br)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CN1C(=C(C=N1)Br)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


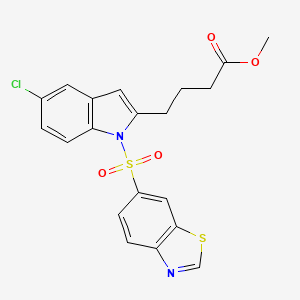
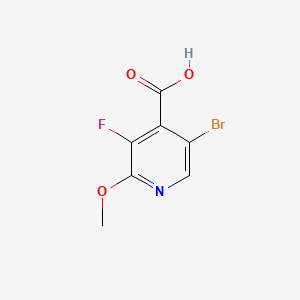
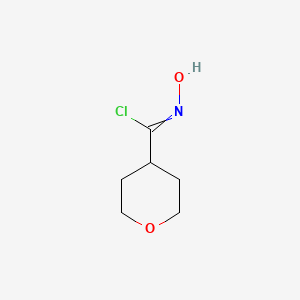
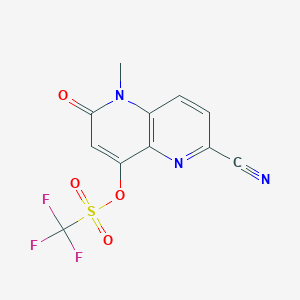
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
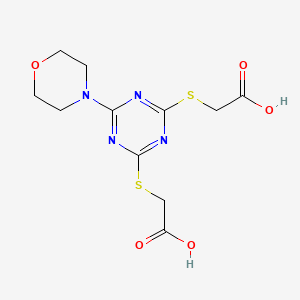
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
